![molecular formula C8H7N3O2S2 B2466310 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid CAS No. 660417-26-5](/img/structure/B2466310.png)
2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid
Overview
Description
“2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid” is a chemical compound with the molecular weight of 241.29 . It is related to thiophene acetic acid and has a similar structure to other triazol-thiophene compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring and a 1,2,4-triazole ring, both of which are sulfur-containing heterocycles . The InChI code for this compound is1S/C8H7N3O2S2/c12-6(13)4-11-7(9-10-8(11)14)5-2-1-3-15-5/h1-3H,4H2,(H,10,14)(H,12,13)
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.29 . The InChI code provides information about its molecular structure . Additional physical and chemical properties, such as melting point or solubility, were not found in the search results.Scientific Research Applications
Synthesis and Properties
Synthesis and Toxicity Analysis : Compounds of the 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid class exhibit a range of biological activities like analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial effects. They also serve as intermediates for synthesizing various structures. Their acute toxicity has been studied, indicating low toxicity levels (Salionov, 2015).
Physical-Chemical Properties and Synthesis : The physical-chemical properties of salts of this compound have been explored, and their structures confirmed using methods like elemental analysis, 1H-NMR spectroscopy, and HPLC-MS. This research aids in understanding the compound's characteristics for further scientific applications (Safonov et al., 2017).
Complexes and Inhibitory Studies
Dinuclear Cobalt and Nickel Complexes : The compound forms dinuclear complexes with cobalt and nickel, which have been studied for their urease inhibitory activities. These complexes exhibit strong inhibition, suggesting potential for further biochemical applications (Fang et al., 2019).
Structural Characterization : The compound has been used to create novel organic-inorganic hybrid perovskite-type materials. Structural characterizations like XRD, NMR, FT-IR, and DFT have provided insights into the compound's potential in materials science (Fizer et al., 2021).
Antimicrobial and Pharmacological Properties
Antimicrobial Activities : Compounds containing the this compound structure have demonstrated significant antimicrobial activities against various bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Hussain et al., 2008).
Anti-inflammatory and Analgesic Activity : Derivatives of this compound have shown notable anti-inflammatory and analgesic activities, indicating their potential as therapeutic agents for related conditions (Hunashal et al., 2014).
Future Directions
properties
IUPAC Name |
2-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S2/c12-6(13)4-11-7(9-10-8(11)14)5-2-1-3-15-5/h1-3H,4H2,(H,10,14)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDQNZLKKJZMEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)N2CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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